![molecular formula C5H6N4OS B000223 Mercaptopurine CAS No. 6112-76-1](/img/structure/B223.png)
Mercaptopurine
Vue d'ensemble
Description
Mercaptopurine is an antineoplastic agent used to treat acute lymphocytic leukemia. It belongs to the group of medicines known as antimetabolites and interferes with the growth of cancer cells .
Synthesis Analysis
The biosynthesis of Mercaptopurine involves the reaction of uric acid (enol form) with POCl3 followed by aqueous KOH and then HI, yielding hypoxanthine. Hypoxanthine then reacts with phosphorus pentasulphide in the presence of tetraline at 200 degrees Celsius to obtain Mercaptopurine .Molecular Structure Analysis
Mercaptopurine is an analogue of the purine bases adenine and hypoxanthine . Its interaction with DNA has been studied using various approaches like UV-visible spectroscopy, fluorescence spectroscopy, CD, viscosity, and molecular docking .Chemical Reactions Analysis
Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . It has been found that allopurinol also affects the metabolism of 6-Mercaptopurine .Physical And Chemical Properties Analysis
By modifying physical or chemical properties of thiopurines, higher dissolution rates might be achieved, which might improve the bioavailability of thiopurines .Applications De Recherche Scientifique
Anti-Leukemia Treatment
Mercaptopurine is a purine analogue that interferes with nucleic acid biosynthesis and has been found active against human leukemias . It is an analogue of the purine bases adenine and hypoxanthine .
Immunosuppressive Medication
6-Mercaptopurine (6-MP) is a well-known immunosuppressive medication with proven anti-proliferative activities . It is used to suppress the immune system in order to prevent organ rejection or to treat autoimmune diseases.
Anti-Cancer Properties
6-MP possesses incomplete and highly variable oral absorption due to its poor water solubility, which might reduce its anti-cancer properties . However, it has been used in cancer treatment due to its anti-proliferative activities .
Enhanced Cytotoxic Response in Cancer Cells
Research has been conducted on the preparation of 6-Mercaptopurine loaded liposomal formulation for enhanced cytotoxic response in cancer cells . This approach aims to overcome the negative effects of 6-MP’s poor water solubility .
Drug Delivery System
6-Mercaptopurine has been loaded into mesoporous silica nanoparticles as a sustained drug delivery system for cancer . The loaded nanoparticles were shown to release the drug for more than 20 hours, thus sustaining the release .
Monitoring Patient Compliance and Bioavailability
The simultaneous determination of 6-Mercaptopurine and some of its major metabolites in extracellular fluids may contribute to the monitoring of patient compliance, bioavailability, and individual variation in metabolism and absorption .
Safety And Hazards
Orientations Futures
Mercaptopurine is used alone or with other chemotherapy drugs to treat acute lymphocytic leukemia (ALL; also called acute lymphoblastic leukemia and acute lymphatic leukemia; a type of cancer that begins in the white blood cells) . The use of thiopurines has been limited because of off-target effects such as myelotoxicity and hepatotoxicity. Therefore, seeking methods to enhance target-based thiopurine-based treatment is relevant, combined with pharmacogenetic testing .
Propriétés
IUPAC Name |
3,7-dihydropurine-6-thione;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFQYWAAEWLHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S.H2O, C5H6N4OS | |
Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-44-2 (Parent) | |
Record name | Mercaptopurine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
170.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284 °F. (NTP, 1992) | |
Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>25.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | SID57260342 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
6-Mercaptopurine monohydrate | |
CAS RN |
6112-76-1 | |
Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Mercaptopurine monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6112-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercaptopurine [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-dihydro-6H-purine-6-thione hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERCAPTOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WED276I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
586 °F (decomposes) (NTP, 1992) | |
Record name | 6-MERCAPTOPURINE MONOHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20595 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mercaptopurine (6-mercaptopurine) functions as a prodrug, requiring intracellular activation to its active metabolites, primarily thioguanine nucleotides (6-TGN) []. These metabolites inhibit several vital metabolic reactions involved in purine synthesis and incorporation into nucleic acids []. This ultimately disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like leukemia cells [, ].
A: While DNA incorporation of 6-thiodeoxyguanosine (dG) is considered a major mechanism, research suggests other cellular responses may be involved. These include DNA repair mechanisms, transcription control, cell cycle arrest, and apoptosis []. The complex interplay of these mechanisms contributes to mercaptopurine's overall cytotoxic effects.
A: The MMR system recognizes and repairs DNA damage. In the case of mercaptopurine, it attempts to repair DNA containing thioguanine mismatches. These futile repair attempts can trigger apoptosis, contributing to the drug's cytotoxicity. Studies using Msh2 knockout mice demonstrated attenuated hematopoietic toxicity compared to wild-type mice, highlighting the importance of MSH2, a key MMR protein, in mercaptopurine's action [].
ANone: Mercaptopurine (6-mercaptopurine) has the molecular formula C₅H₄N₄S and a molecular weight of 152.18 g/mol.
A: Yes, various spectroscopic techniques can be employed. For instance, UV irradiation of mercaptopurine and its metabolites generates free radicals detectable by Electron Paramagnetic Resonance (EPR) spectroscopy coupled with spin-trapping techniques []. This approach helps elucidate the photochemical behavior and potential for phototoxicity of mercaptopurine.
A: Mercaptopurine doesn't directly exhibit catalytic properties. Its activity relies on metabolic conversion by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) to form active metabolites [, ]. These metabolites then interfere with various enzymatic processes, leading to the desired therapeutic effects.
A: Studies investigated 9-aminomethyl-S6-acetyloxymethyl-6-mercaptopurine (9-AM-6-AOM-6-MP) prodrugs for topical delivery. The 9-aminomethyl group significantly improved solubility in isopropyl myristate (IPM) compared to 6-AOM-6-MP or 7-aminomethyl-6-MP prodrugs []. This modification enhanced the delivery of 6-MP through the skin, suggesting its potential for topical formulations.
A: Mercaptopurine undergoes complex biotransformation involving various enzymes, including thiopurine S-methyltransferase (TPMT) and xanthine oxidase [, , ]. These enzymes convert mercaptopurine into active metabolites (6-TGN) responsible for its therapeutic effects and inactive metabolites like 6-thiouric acid [, ].
A: TPMT activity displays significant interindividual variability, largely due to genetic polymorphisms [, , ]. Patients with low TPMT activity, particularly those homozygous for mutant TPMT alleles, are at increased risk of severe myelosuppression and toxicity when treated with standard mercaptopurine doses [, , ]. Therefore, TPMT activity assessment before and during therapy is crucial to guide dose individualization and minimize toxicity.
A: Allopurinol, a xanthine oxidase inhibitor, significantly impacts mercaptopurine metabolism. Concurrent administration increases mercaptopurine bioavailability by inhibiting its conversion to 6-thiouric acid. Consequently, the mercaptopurine dose needs to be reduced to 25% of the standard dose to prevent severe adverse effects like pancytopenia [, , ].
A: Allopurinol alters mercaptopurine's intestinal absorption by inhibiting its metabolism by xanthine oxidase in the gut []. This inhibition reduces the conversion of mercaptopurine to 6-thiouric acid, thereby increasing its absorption and bioavailability.
A: Numerous factors beyond TPMT genotype contribute to mercaptopurine disposition and therapeutic response. These include patient age, sex, renal function, concurrent medications like sulfasalazine (a TPMT inhibitor), and other enzymes involved in mercaptopurine metabolism, such as xanthine oxidase, hypoxanthine phosphoribosyltransferase, and inosine monophosphate dehydrogenase [, , ]. Close monitoring of leukocyte and platelet counts, along with thioguanine nucleotide concentrations, is essential for all patients receiving mercaptopurine to individualize dosing and optimize therapy.
A: Murine embryonic fibroblasts (MEFs) derived from Msh2 knockout mice exhibited greater sensitivity to mercaptopurine compared to MEFs from wild-type mice, as evidenced by lower IC50 values in cytotoxicity assays []. This finding further emphasizes the role of the MMR system in mediating mercaptopurine's cytotoxic effects.
A: Yes, several case reports describe mercaptopurine-induced fever as a hypersensitivity reaction in patients with acute lymphoblastic leukemia [, ]. Although the exact mechanism remains unknown, it likely involves allergic processes. Discontinuation of mercaptopurine typically resolves the fever.
A: Although mercaptopurine remains a cornerstone of leukemia treatment, resistance remains a challenge. Research suggests that variations in MSH2 protein levels, a crucial component of the MMR system, may contribute to mercaptopurine resistance []. Lower MSH2 levels could potentially lead to decreased sensitivity to the drug.
A: Mercaptopurine can cause myelosuppression, a serious adverse effect characterized by a decrease in blood cell production [, , ]. This can manifest as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells), increasing the risk of infections, bleeding, and fatigue.
A: Yes, mercaptopurine has been associated with hepatotoxicity, which can range from mild liver enzyme elevations to severe, potentially fatal liver damage []. Careful monitoring of liver function tests is essential during therapy.
A: Mercaptopurine has been linked to acute pancreatitis, a serious inflammation of the pancreas []. This adverse event necessitates immediate discontinuation of the drug and consideration of alternative therapies.
A: Research explored the potential of topical mercaptopurine delivery using prodrugs like 9-AM-6-AOM-6-MP. These prodrugs demonstrated improved skin penetration and delivery of mercaptopurine compared to the parent compound [], suggesting potential for topical applications.
A: Measuring TPMT enzyme activity in red blood cells before initiating mercaptopurine therapy can identify individuals with low activity who are at increased risk of severe myelosuppression [, , ]. Genotyping for TPMT polymorphisms provides a more precise assessment of TPMT activity and allows for preemptive dose adjustments [, ].
A: Research suggests a correlation between red blood cell 6-thioguanine nucleotide concentrations, a major metabolite of mercaptopurine, and the degree of neutropenia (low neutrophil count) in children with leukemia []. This finding indicates that monitoring 6-thioguanine nucleotide levels could potentially guide dose adjustments and minimize toxicity.
A: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique to quantify mercaptopurine, thioguanine, and methylmercaptopurine nucleosides and nucleotides in biological samples like leukemic lymphoblasts []. This method allows for sensitive and specific measurement of these metabolites, contributing to a better understanding of mercaptopurine's pharmacokinetics.
A: Initial research on mercaptopurine in the 1950s focused on its potential as a purine antagonist to inhibit tumor growth []. Early studies demonstrated its effectiveness against Sarcoma 180 and Adenocarcinoma 755 in mice, paving the way for its clinical development.
A: Understanding the intricate interplay between mercaptopurine's metabolism, DNA incorporation, and cellular responses like DNA repair and apoptosis has broadened our knowledge of cancer cell biology and potential therapeutic targets [, , ]. This knowledge contributes to the development of new anticancer agents and strategies to overcome drug resistance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.